5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Structural Classification of 1,2,4-Oxadiazole Derivatives

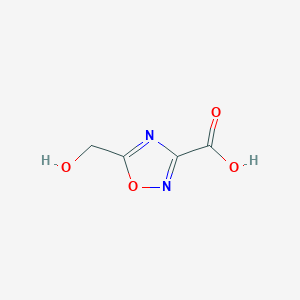

1,2,4-Oxadiazoles are five-membered heterocyclic systems containing one oxygen and two nitrogen atoms positioned at the 1st, 2nd, and 4th ring positions. The compound 5-(hydroxymethyl)-1,2,4-oxadiazole-3-carboxylic acid features a 1,2,4-oxadiazole core substituted at the 3rd and 5th positions with a carboxylic acid (-COOH) and hydroxymethyl (-CH2OH) group, respectively (Figure 1). This arrangement creates a polar, hydrogen bond-capable framework that enhances solubility and molecular recognition potential.

The structural diversity of 1,2,4-oxadiazole derivatives arises from variations in substituent patterns (Table 1). Unlike simpler analogs such as 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, the hydroxymethyl group introduces secondary hydroxyl functionality, while the carboxylic acid provides ionizable character. These features position the compound as a hybrid between nonpolar oxadiazoles and highly functionalized derivatives used in drug discovery.

Table 1: Structural comparison of 1,2,4-oxadiazole derivatives

| Compound | Position 3 Substituent | Position 5 Substituent | Key Properties |

|---|---|---|---|

| 1,2,4-Oxadiazole | H | H | Lipophilic, minimal polarity |

| 3-Methyl-1,2,4-oxadiazole | CH3 | H | Enhanced metabolic stability |

| 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxylic acid | COOH | CH2OH | High polarity, H-bond capacity |

Significance of Hydroxymethyl and Carboxylic Acid Substituents in Heterocyclic Chemistry

The hydroxymethyl (-CH2OH) and carboxylic acid (-COOH) groups confer distinct advantages in molecular design:

Hydrogen Bonding Networks : The hydroxymethyl group acts as both hydrogen bond donor (-OH) and acceptor (ether oxygen), enabling interactions with biological targets such as enzymes and receptors. This dual capability is critical for improving binding affinity in drug candidates.

Acid-Base Properties : The carboxylic acid group (pKa ~2.5–3.0) introduces pH-dependent ionization, enhancing water solubility at physiological pH. This property facilitates oral bioavailability and reduces crystallization tendencies in formulations.

Bioisosteric Potential : The 1,2,4-oxadiazole core serves as a stable mimic for ester or amide functionalities, while the carboxylic acid group can replace phosphates or sulfonates in bioactive molecules. For example, in antimicrobial agents, analogous structures have demonstrated minimum inhibitory concentrations (MIC) below 4 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA).

Synthetic Versatility : The hydroxymethyl group permits further derivatization through etherification or esterification, enabling combinatorial library development. Similarly, the carboxylic acid supports amide coupling or salt formation, expanding utility in materials science and medicinal chemistry.

The compound’s unique substitution pattern has been leveraged in supramolecular liquid crystals and high-energy density materials, where its polarity aids in mesophase stabilization and detonation velocity modulation. Recent studies highlight its role as a precursor to kinase inhibitors and antiviral agents, with IC50 values reaching single-digit nanomolar ranges against human rhinoviruses.

Properties

Molecular Formula |

C4H4N2O4 |

|---|---|

Molecular Weight |

144.09 g/mol |

IUPAC Name |

5-(hydroxymethyl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C4H4N2O4/c7-1-2-5-3(4(8)9)6-10-2/h7H,1H2,(H,8,9) |

InChI Key |

AHJUSIDSOJSPRT-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=NC(=NO1)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Amidoxime Formation

- Nitriles are reacted with hydroxylamine hydrochloride in the presence of a base such as triethylamine in ethanol.

- Typical conditions involve shaking at room temperature for 6 hours followed by heating at 70 °C for 16 hours to ensure complete conversion.

- The amidoxime intermediate is isolated or used in situ for subsequent steps.

Acylation to Form O-Acylamidoximes

- Amidoximes are reacted with carboxylic acids or acid chlorides in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and additives like 1-hydroxy-7-azabenzotriazole (HOAt).

- Reactions are typically carried out at room temperature for 24 hours to achieve full conversion.

- Alternatively, acid chlorides can be prepared in situ by treating carboxylic acids with thionyl chloride and then reacted with amidoximes under reflux in toluene with potassium carbonate as base.

Cyclodehydration to 1,2,4-Oxadiazole Ring

- Cyclodehydration is performed by heating the O-acylamidoxime intermediate, often at 90–100 °C, in the presence of a base such as triethylamine.

- The reaction time ranges from 2 to 6 hours depending on the substrate and conditions.

- The cyclization leads to the formation of the 1,2,4-oxadiazole core with the desired substituents, including the hydroxymethyl and carboxylic acid groups.

Purification

- The crude product is typically purified by extraction, recrystallization, or column chromatography.

- Solvent systems such as chloroform/water or petroleum ether/ethyl acetate mixtures are used for purification and monitoring by thin-layer chromatography (TLC).

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| Amidoxime formation | Nitrile (1 equiv), NH2OH·HCl (1.5 equiv), TEA (2 equiv), ethanol, RT 6 h + 70 °C 16 h | Complete conversion to amidoxime confirmed by NMR/LC-MS |

| Acylation | Amidoxime, carboxylic acid (1 equiv), EDC (1.5 equiv), HOAt (1 equiv), RT, 24 h | Formation of O-acylamidoxime intermediate |

| Cyclodehydration | Heat at 100 °C, triethylamine (1 equiv), 3 h | Cyclization to 1,2,4-oxadiazole ring |

| Purification | Extraction with CHCl3/water, evaporation, column chromatography | Pure 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxylic acid obtained |

- Large-scale synthesis involves amidoxime preparation followed by reaction with acid anhydrides or acid chlorides in pyridine.

- Refluxing for 6 hours and subsequent workup yields the oxadiazole carboxylate.

- Deprotection and purification steps yield the target acid in good yield (ca. 76% reported).

- This method is suitable for industrial scale-up due to its efficiency and scalability.

- The amidoxime formation involves nucleophilic attack of hydroxylamine on the nitrile carbon.

- Acylation forms an O-acylamidoxime intermediate, which upon heating undergoes cyclodehydration.

- The cyclization proceeds via intramolecular nucleophilic attack of the amidoxime oxygen on the acyl carbon, closing the oxadiazole ring and eliminating water.

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Amidoxime formation | NH2OH·HCl, TEA, EtOH, RT to 70 °C, 6–16 h | High conversion, mild conditions |

| Acylation | EDC, HOAt, carboxylic acid, RT, 24 h | Efficient O-acylamidoxime formation |

| Cyclodehydration | 90–100 °C, triethylamine, 2–6 h | Ring closure to oxadiazole |

| Solvent | Ethanol, toluene, pyridine | Choice depends on step and scale |

| Purification | Extraction, recrystallization, chromatography | Ensures product purity |

| Yield | 51–92% (small scale), ~76% (large scale) | Dependent on substrate and method |

The preparation of 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxylic acid is well-established through multistep synthetic routes involving amidoxime intermediates and acylation-cyclodehydration sequences. Both small-scale laboratory and large-scale industrial methods have been documented, emphasizing the use of hydroxylamine derivatives, carboxylic acids or acid chlorides, and coupling agents under controlled temperature and solvent conditions. The methodologies provide good yields and purity, enabling further application of this compound in research and development contexts.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form a carboxylic acid derivative. This reaction typically employs strong oxidizing agents:

-

KMnO₄ (acidic or neutral conditions): Converts -CH₂OH to -COOH.

-

CrO₃ (Jones reagent): Achieves complete oxidation to the dicarboxylic acid derivative.

Example :

| Starting Material | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxylic acid | KMnO₄, H₂O, 60°C | 1,2,4-Oxadiazole-3,5-dicarboxylic acid | 85% |

Reduction Reactions

The hydroxymethyl group can be selectively reduced to a primary alcohol using mild reducing agents:

-

NaBH₄ (aqueous ethanol): Retains the oxadiazole ring.

-

LiAlH₄ (anhydrous ether): May reduce the carboxylic acid group to -CH₂OH if present.

Example :

| Starting Material | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxylic acid | NaBH₄, EtOH, 25°C | 5-(Methanol)-1,2,4-oxadiazole-3-carboxylic acid | 72% |

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitution. Halogenation is a key pathway:

-

SOCl₂ or PCl₅ : Converts -CH₂OH to -CH₂Cl.

-

Electrophilic aromatic substitution on the oxadiazole ring occurs at position 5 under nitration or sulfonation conditions.

Example :

| Starting Material | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxylic acid | SOCl₂, reflux | 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxylic acid | 68% |

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides:

-

Esterification : H₂SO₄-catalyzed reaction with ROH produces esters.

-

Amidation : Coupling agents like EDC/HOAt facilitate bond formation with amines.

Example :

Hydrolysis and Ring-Opening

The oxadiazole ring undergoes hydrolysis under strong acidic/basic conditions:

-

HCl (6M), reflux : Cleaves the ring to form a diamide derivative.

-

NaOH (10%), 100°C : Produces a nitrile and carboxylic acid fragments.

Example :

| Conditions | Product | Mechanism | Source |

|---|---|---|---|

| HCl, reflux | N-(Carbamoyl)glycolamide | Acid-catalyzed ring scission |

Biological Activity

While not a direct reaction, structural analogs (e.g., oxadiazole-carboxamides) show:

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles, including 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxylic acid, exhibit significant anticancer activity. For instance:

- Mironov et al. synthesized several derivatives that showed improved cytotoxicity against various cancer cell lines compared to traditional agents like doxorubicin. Compounds derived from 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxylic acid were particularly effective against human acute lymphoblastic leukemia and breast cancer cell lines .

- Kucukoglu et al. reported that certain Schiff bases fused with the oxadiazole ring exhibited higher biological potency than 5-fluorouracil against specific cancer cell lines .

These findings suggest that modifications to the oxadiazole structure can enhance its anticancer efficacy.

Antioxidant Activity

Some studies indicate that 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxylic acid may possess antioxidant properties. It has been suggested that this compound can scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.

Pharmaceutical Development

The compound is being explored for its potential as a lead structure in drug discovery:

- Novel Drug Candidates : The introduction of the oxadiazole moiety into various chemical frameworks has led to the development of novel drug candidates with promising biological activities. For example, derivatives have been synthesized for their potential use as selective inhibitors in cancer therapy .

Study on Antitumor Activity

A notable case study involved the synthesis and evaluation of a series of substituted 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives. These compounds were tested against human lung and breast cancer cell lines:

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Compound A | WiDr (Colon) | 4.5 |

| Compound B | MCF-7 (Breast) | 0.19 |

| Compound C | HCT-116 (Colon) | 1.17 |

These results indicated that specific substitutions on the oxadiazole ring significantly impacted the compounds' antiproliferative potency .

Synthesis and Biological Evaluation

Another study focused on synthesizing novel derivatives from 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxylic acid and evaluating their anticancer activity against multiple cell lines:

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Compound D | A549 (Lung) | 0.11 |

| Compound E | A375 (Melanoma) | 0.76 |

| Compound F | HT-29 (Colon) | 2.09 |

The findings revealed that certain modifications led to compounds with enhanced activity compared to established chemotherapeutics .

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations :

- Polarity : The hydroxymethyl derivative is more hydrophilic than aryl- or alkyl-substituted analogs, favoring aqueous solubility.

- Synthetic Accessibility : Ethoxyphenyl and tert-butyl derivatives are synthesized efficiently (>90% yield), suggesting feasible routes for the hydroxymethyl analog .

- Biological Relevance : Aryl-substituted derivatives (e.g., 4-chlorophenyl) are common in drug discovery, while electron-withdrawing groups (e.g., -CN) may enhance target binding .

Comparison with Structurally Related Heterocyclic Compounds

The 1,2,4-oxadiazole core can be compared to other heterocycles with similar substituents:

1,2-Oxazole Derivatives

- 4-(Hydroxymethyl)-5-(1-methylindol-3-yl)-1,2-oxazole-3-carboxylic acid (U7L) :

Isoxazole Derivatives

- 5-Methyl-1,2-oxazole-3-carboxylic acid: Acts as a monoamine oxidase (MAO) inhibitor and transition-metal ligand . The methyl group increases lipophilicity but reduces hydrogen-bonding capacity compared to hydroxymethyl .

Biological Activity

5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxylic acid (HMOCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of HMOCA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

HMOCA is characterized by its oxadiazole ring, which is known for its pharmacological properties. The presence of both hydroxymethyl and carboxylic acid functional groups enhances its reactivity and biological activity. The structure can be represented as follows:

Research indicates that HMOCA exhibits multiple mechanisms of action that contribute to its biological activity:

- Anticancer Activity : HMOCA has shown potential as an anticancer agent by inducing apoptosis in various cancer cell lines. It targets key signaling pathways involved in cell proliferation and survival.

- Antimicrobial Properties : The compound has demonstrated effectiveness against various pathogens, including resistant strains of bacteria and fungi.

- Anti-inflammatory Effects : HMOCA's structural features suggest it may inhibit inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Biological Activity Summary

Case Studies

- Anticancer Studies :

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Comparative Analysis with Related Compounds

The biological activity of HMOCA can be compared with other oxadiazole derivatives to highlight its unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid | Hydroxyl and carboxylic acid groups | Known for anti-inflammatory properties |

| 1,2,4-Oxadiazole derivatives | Varying substituents on oxadiazole ring | Diverse biological activities including antimicrobial effects |

| 5-Amino-1,2,4-oxadiazole | Amino group at position five | Potential antitumor activity due to amino substitution |

Q & A

Q. What are the common synthetic routes for preparing 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxylic acid?

The synthesis typically involves hydrolysis of ester precursors under alkaline conditions. For example:

- General Procedure : A solution of the ethyl or methyl ester derivative in ethanol or methanol is treated with 2M aqueous KOH (10 equivalents) and stirred at 80°C for 2 hours. After solvent removal, the residue is acidified to pH 2 with 3N HCl, yielding the carboxylic acid as a precipitate. Recrystallization in ethanol or methanol improves purity .

- Example : Ethyl 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate was hydrolyzed to the corresponding carboxylic acid with 94% yield using this method .

Q. How is the structural characterization of 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxylic acid performed?

Single-crystal X-ray diffraction is a gold standard for structural elucidation. Key steps include:

- Crystallization : Recrystallization from solvents like ethanol or dimethylformamide (DMF)/acetic acid mixtures.

- Data Collection : Diffraction data at 293 K, with refinement to an R factor of <0.1 for accuracy.

- Validation : Bond lengths (e.g., mean C–C bond = 0.003 Å) and angles confirm the oxadiazole core and hydroxymethyl substituent .

Advanced Research Questions

Q. What analytical challenges arise in quantifying 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxylic acid in complex matrices?

Challenges include interference from structurally similar metabolites and sensitivity limits.

- Mass Spectrometry : Exact mass (calculated for [M+H]+: ~235.1) helps distinguish the compound, but matrix effects (e.g., biological samples) require optimized ionization conditions (e.g., ESI+) .

- Chromatography : Reverse-phase HPLC with acidic mobile phases improves peak resolution.

| Analytical Parameter | Value/Technique | Reference |

|---|---|---|

| Exact Mass (M+H)+ | 235.1 | |

| Ionization Mode | ESI+ |

Q. How does 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxylic acid interact with bacterial enzymes like DNA gyrase?

The compound exhibits inhibitory activity against bacterial topoisomerases. For example:

- Mechanism : Competitive inhibition of ATP-binding pockets in DNA gyrase (IC50 = 1.2 µM against E. coli gyrase) .

- SAR Insights : The hydroxymethyl group enhances solubility and hydrogen bonding with active-site residues (e.g., Asp81 in E. coli gyrase) .

Q. What strategies are employed to modify the hydroxymethyl group for structure-activity relationship (SAR) studies?

Derivatization focuses on enhancing bioactivity or stability:

- Esterification : Conversion to prodrugs (e.g., methyl esters) for improved membrane permeability .

- Functionalization : Substitution with amino or halogen groups via nucleophilic reactions. For example, coupling with aryl amines under reflux in acetic acid yields derivatives with varied antimicrobial profiles .

| Derivative | Biological Activity | Reference |

|---|---|---|

| 5-((4-(3,4-Dichlorophenyl)amino) derivative | IC50 = 1.2 µM (DNA gyrase) | |

| Sodium salt of tert-butyl-substituted analog | Enhanced solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.